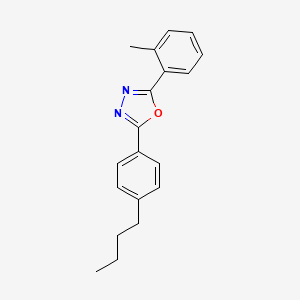![molecular formula C16H13Cl2N3O3 B11709254 (2E)-2-({[(3,4-dichlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B11709254.png)
(2E)-2-({[(3,4-dichlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-({[(3,4-diclorofenil)carbamoil]oxi}imino)-N-(4-metilfenil)etanamida es un compuesto orgánico sintético caracterizado por su estructura química única. Este compuesto es notable por sus posibles aplicaciones en varios campos, incluyendo química, biología y medicina. Su estructura incluye un grupo diclorofenil, un grupo carbamoiloxi y un grupo metilfenil, que contribuyen a sus distintas propiedades químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2E)-2-({[(3,4-diclorofenil)carbamoil]oxi}imino)-N-(4-metilfenil)etanamida típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Intermediario Diclorofenil: El paso inicial involucra la cloración de un anillo fenil para introducir el grupo diclorofenil.
Carbamoylación: El intermediario diclorofenil se somete a una reacción con un cloruro de carbamoilo para formar el grupo carbamoiloxi.
Oximación: El compuesto resultante se trata luego con hidroxilamina para introducir el grupo oxima.
Acoplamiento con Metilfenilamina: Finalmente, el intermediario de oxima se acopla con 4-metilfenilamina en condiciones apropiadas para producir el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2E)-2-({[(3,4-diclorofenil)carbamoil]oxi}imino)-N-(4-metilfenil)etanamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxima a una amina.
Sustitución: El grupo diclorofenil puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se usan típicamente.
Sustitución: La sustitución aromática electrofílica se puede facilitar mediante reactivos como el ácido sulfúrico o el ácido nítrico.
Productos Principales
Oxidación: Derivados oxidados del compuesto.
Reducción: Derivados de amina.
Sustitución: Diversos derivados sustituidos dependiendo del electrófilo usado.
Aplicaciones Científicas De Investigación
(2E)-2-({[(3,4-diclorofenil)carbamoil]oxi}imino)-N-(4-metilfenil)etanamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor de moléculas más complejas.
Biología: Investigado por su posible actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos productos farmacéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de (2E)-2-({[(3,4-diclorofenil)carbamoil]oxi}imino)-N-(4-metilfenil)etanamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías y los objetivos exactos pueden variar dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 3-Formylphenylboronic acid (3FPBA)
- 4-Formylphenylboronic acid (4FPBA)
Uniqueness
(E)-{[(4-METHYLPHENYL)CARBAMOYL]METHYLIDENE}AMINO N-(3,4-DICHLOROPHENYL)CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H13Cl2N3O3 |
|---|---|
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
[(E)-[2-(4-methylanilino)-2-oxoethylidene]amino] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C16H13Cl2N3O3/c1-10-2-4-11(5-3-10)20-15(22)9-19-24-16(23)21-12-6-7-13(17)14(18)8-12/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ |
Clave InChI |
NRCWEEANIVUORN-DJKKODMXSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)/C=N/OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C=NOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)
![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)

![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
